(Z)-3-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)-1-morpholinoprop-2-en-1-one
Description
The compound (Z)-3-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)-1-morpholinoprop-2-en-1-one (CAS No: 882219-29-6) is a heterocyclic molecule featuring a pyrazole core substituted with a 2,3-dihydrobenzo[b][1,4]dioxin group, a phenyl ring, and a morpholine-linked propenone moiety. Its molecular formula is C₂₄H₂₂N₂O₄, and it has been cataloged in chemical databases (e.g., CHEMBL1494746, ZINC12377802), indicating its relevance in drug discovery and medicinal chemistry research .
Properties
IUPAC Name |
(Z)-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]-1-morpholin-4-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4/c28-23(26-10-12-29-13-11-26)9-7-19-17-27(20-4-2-1-3-5-20)25-24(19)18-6-8-21-22(16-18)31-15-14-30-21/h1-9,16-17H,10-15H2/b9-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEMWRFCQLTPQB-CLFYSBASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C=CC2=CN(N=C2C3=CC4=C(C=C3)OCCO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C=C\C2=CN(N=C2C3=CC4=C(C=C3)OCCO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)-1-morpholinoprop-2-en-1-one is a novel compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including antimicrobial, anti-inflammatory, and cytotoxic properties, based on diverse research findings.
Chemical Structure and Properties
The compound's chemical structure can be described by the following molecular formula:
- Molecular Formula : C27H23N2O8
- Molecular Weight : 489.5 g/mol
The compound features a complex arrangement that includes a pyrazole ring and a dioxin moiety, which are known to contribute to various biological activities.
1. Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds often exhibit significant antimicrobial properties. For instance, studies have shown that similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound was evaluated for its antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus.
Table 1: Antimicrobial Activity of Related Pyrazole Derivatives
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| 10a | E. coli | 15 |
| 10b | S. aureus | 20 |
| 10c | P. mirabilis | 18 |
These results suggest that the presence of specific substituents on the pyrazole ring can enhance antimicrobial efficacy.
2. Anti-inflammatory Activity
The anti-inflammatory potential of the compound was demonstrated through in vitro assays where it inhibited the production of pro-inflammatory cytokines. Similar compounds have been shown to modulate pathways involved in inflammation, such as NF-kB signaling.
3. Cytotoxicity
Cytotoxicity studies have revealed that while some derivatives exhibit potent activity against cancer cell lines, they also show varying degrees of toxicity towards normal cells. This duality highlights the need for further investigation into the therapeutic index of this compound.
Table 2: Cytotoxicity Profiles of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 10a | HeLa | 25 |
| 10b | MCF7 | 30 |
| 10c | Normal Fibroblasts | >50 |
Case Studies
In a notable study published in MDPI, a series of pyrazole derivatives were synthesized and screened for biological activity. The findings indicated that modifications to the pyrazole structure significantly affected both antimicrobial and cytotoxic properties, suggesting a structure–activity relationship that could be further explored for drug development purposes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Containing Derivatives
Pyrazole rings are central to numerous bioactive molecules. Key comparisons include:
a) Compound 41 ()
- Structure: Contains a pyrazole fused with a triazinoindole system and a 4-bromophenyl substituent.
- No bioactivity data is provided .
b) 1-[(3,4-dichlorobenzyl)oxy]-4-methyl-3,5-diphenyl-1H-pyrazole ()
- Structure : Pyrazole substituted with dichlorobenzyl, methyl, and phenyl groups.
- Key Differences : The dichlorobenzyl moiety increases hydrophobicity, contrasting with the morpholine group in the main compound, which may enhance water solubility. Molecular weight: 409.31 g/mol .
c) Compounds 4g and 4h ()
- Structure : Pyrazole derivatives coupled with coumarin and benzodiazepine/oxazepine moieties.
- Key Differences: The coumarin group (known for fluorescence and anticoagulant properties) and benzodiazepine/oxazepine systems suggest divergent bioactivity compared to the dihydrobenzodioxin-morpholine combination in the main compound .
Morpholine-Containing Compounds
The morpholine group in the main compound is a six-membered ring with one nitrogen and one oxygen atom, contributing to solubility and hydrogen-bonding capacity. No direct analogs with morpholine are described in the evidence, but its presence distinguishes the compound from others like those in and , which lack polar substituents.
Benzodioxin and Related Heterocycles
The 2,3-dihydrobenzo[b][1,4]dioxin group in the main compound is a fused aromatic system with two oxygen atoms. Similar heterocycles in the evidence include:
Data Tables: Structural and Functional Comparison
Table 1. Structural Comparison of Key Compounds
Q & A
Basic: What are the established synthetic routes for this compound?
Answer:
The synthesis typically involves a multi-step approach:
Pyrazole Core Formation : Condensation of hydrazines with diketones or α,β-unsaturated carbonyl compounds under reflux conditions (e.g., ethanol, 12–24 hours) to form the 1-phenyl-1H-pyrazole scaffold .
Dihydrobenzodioxin Coupling : Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to introduce the 2,3-dihydrobenzo[b][1,4]dioxin moiety .
Morpholine Integration : Michael addition or nucleophilic substitution to attach the morpholinoprop-2-en-1-one group .
Key purification steps include column chromatography (silica gel, ethyl acetate/hexane) and recrystallization.
Advanced: How can Z-isomer selectivity be optimized during synthesis?
Answer:
- Stereochemical Control : Use chiral catalysts (e.g., organocatalysts or metal-ligand complexes) in asymmetric synthesis to favor Z-configuration .
- Crystallization-Driven Selectivity : Leverage differential solubility of Z/E isomers in polar solvents (e.g., DMSO/water mixtures) .
- Reaction Monitoring : Employ real-time NMR or HPLC to track isomer ratios and adjust reaction conditions (temperature, solvent polarity) dynamically .
Basic: What spectroscopic methods are critical for structural characterization?
Answer:
- 1H/13C NMR : Assign proton environments (e.g., vinyl protons at δ 6.5–7.5 ppm for Z-configuration) and carbon backbone .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and aromatic C-H bending .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI-HRMS for [M+H]+ ion) .
Advanced: How to resolve contradictions in spectral data interpretation?
Answer:
- X-ray Crystallography : Definitive structural assignment via single-crystal diffraction to resolve ambiguities in NMR assignments (e.g., distinguishing Z/E isomers) .
- Computational Validation : Density Functional Theory (DFT) calculations to predict NMR chemical shifts or IR vibrational modes and compare with experimental data .
- Cross-Validation : Combine 2D NMR (COSY, HSQC) to map proton-carbon correlations and verify substituent positions .
Biological Activity: What in vitro assays are suitable for initial bioactivity screening?
Answer:
- Enzymatic Inhibition Assays : Test against kinases or oxidoreductases using fluorogenic substrates (e.g., ATPase-Glo™ kit) .
- Antimicrobial Screening : Broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria .
- Cytotoxicity Profiling : MTT assays on human cell lines (e.g., HEK-293) to assess preliminary toxicity thresholds .
Advanced: How to design experiments for structure-activity relationship (SAR) studies?
Answer:
- Systematic Substituent Variation : Synthesize analogs with modified dihydrobenzodioxin or morpholine groups and compare bioactivity .
- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding modes with target proteins (e.g., COX-2 or CYP450 enzymes) .
- Multivariate Analysis : Apply principal component analysis (PCA) to correlate electronic (Hammett σ) or steric parameters (Taft’s Es) with activity .
Environmental Impact: What methodologies assess environmental fate?
Answer:
- OECD 301F Test : Measure biodegradability via manometric respirometry over 28 days .
- Ecotoxicology : Daphnia magna acute toxicity (OECD 202) and algal growth inhibition (OECD 201) assays .
- Photodegradation Studies : Expose to UV light (λ = 254–365 nm) and monitor decomposition via LC-MS .
Advanced: How to address low yields in the final coupling step?
Answer:
- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (XPhos, SPhos) for cross-coupling efficiency .
- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates and reduce side reactions .
- Microwave-Assisted Synthesis : Reduce reaction time and improve yield via controlled microwave heating (e.g., 100°C, 30 minutes) .
Basic: What computational tools predict physicochemical properties?
Answer:
- LogP Calculation : Use MarvinSketch or ACD/Labs to estimate hydrophobicity .
- pKa Prediction : SPARC or ChemAxon for ionization constants .
- ADMET Profiling : SwissADME or ADMETlab 2.0 for bioavailability and toxicity .
Advanced: How to validate the compound’s mechanism of action?
Answer:
- Kinetic Studies : Surface plasmon resonance (SPR) to measure binding affinity (KD) to target proteins .
- Gene Expression Profiling : RNA-seq or qPCR to identify differentially expressed pathways post-treatment .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
